molecular formula C18H22N2O4S2 B2715062 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1396674-56-8

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2715062
CAS No.: 1396674-56-8
M. Wt: 394.5
InChI Key: LCELANQCMKYSCU-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The compound's crystal structure has been analyzed, revealing its stabilization by various hydrogen bonds and π···π interactions. This information is crucial for understanding its interaction with biological systems and potential applications in drug design (Sharma et al., 2016).

Camps Cyclization Studies

Research on N-(2-Acylaryl)benzamides, which are structurally related to the compound , under Camps cyclization conditions, provides insights into their potential reactivity and applications in chemical synthesis (Mochalov et al., 2016).

Chemoselective N-Benzoylation

Studies on the N-benzoylation of aminophenols using benzoylisothiocyanates, generating biologically interesting compounds, suggest potential pathways for modifying and enhancing the biological activity of related compounds (Singh et al., 2017).

Neuroprotective Effects

Research on T-588, a cognitive enhancer structurally similar to the compound, shows protective effects against toxicity in cultured astrocytes, hinting at potential neuroprotective applications (Phuagphong et al., 2004).

Anticancer Activity

A study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share a similar benzamide structure, highlights their potential in anticancer treatments (Ravinaik et al., 2021).

Enzyme Inhibition

An investigation into Lu AA21004, which includes similar structural motifs, provides insights into enzyme inhibition and metabolic pathways, useful for designing drugs with targeted actions (Hvenegaard et al., 2012).

Antiamnestic and Antihypoxic Activities

Compounds structurally related to the compound have been evaluated for their antiamnestic and antihypoxic activities, suggesting potential therapeutic applications in cognitive disorders (Ono et al., 1995).

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-20(2)26(23,24)15-9-5-13(6-10-15)17(21)19-12-18(22,14-7-8-14)16-4-3-11-25-16/h3-6,9-11,14,22H,7-8,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCELANQCMKYSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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